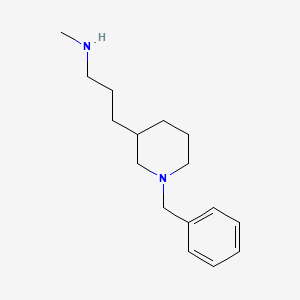
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine typically involves the use of piperidine derivatives as starting materials. One common synthetic route includes the reaction of ®-tert-butyl (1-benzylpiperidin-3-yl)carbamate with appropriate reagents under controlled conditions . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing techniques such as hydrogenation, cyclization, and amination .
Análisis De Reacciones Químicas
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted piperidines and related derivatives .
Aplicaciones Científicas De Investigación
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine can be compared with other piperidine derivatives, such as:
(1-benzylpiperidin-3-yl)methanol: This compound has a similar piperidine core but differs in its functional groups.
tert-butyl ®-(1-benzylpiperidin-3-yl)carbamate: Another related compound used as a building block in synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-17-11-5-9-16-10-6-12-18(14-16)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14H2,1H3 |
Clave InChI |
IAIHTBDKHCTEIZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1CCCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
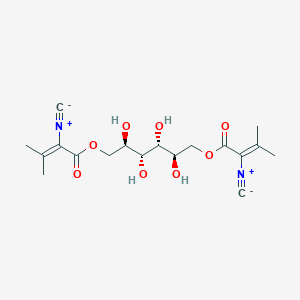

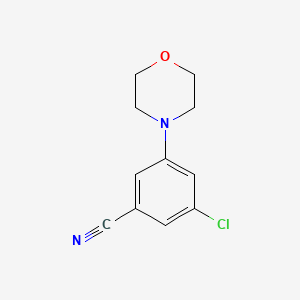

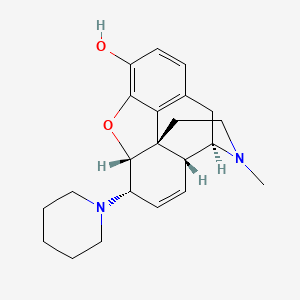
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
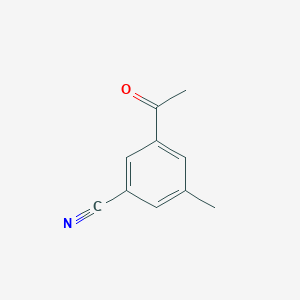
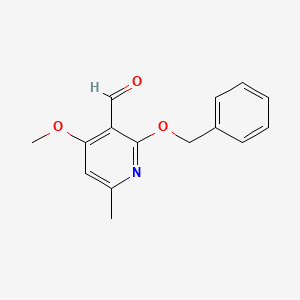

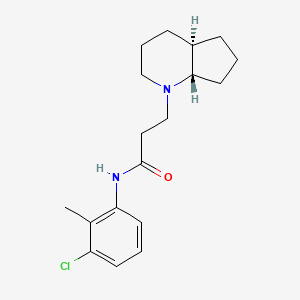
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)

